molecular formula C9H18ClNO B2422305 octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride CAS No. 2193067-46-6

octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride

Cat. No.: B2422305
CAS No.: 2193067-46-6
M. Wt: 191.7
InChI Key: PGDZZCRCDMZMSI-UHFFFAOYSA-N
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Description

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride is a complex chemical compound with a molecular weight of 191.7. It is known for its unique structure, which includes a fused ring system combining a furan ring with a cycloheptane ring. This compound is often used in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with a suitable amine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as pressure and temperature, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride.

    Furan Derivatives: Compounds with similar furan ring structures.

    Amines: Compounds with similar amine functional groups.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-5-3-1-2-4-8(9)11-7-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZZCRCDMZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)(CCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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